Cas no 1378822-45-7 (3-(2-methylpropoxy)benzenethiol)

3-(2-Methylpropoxy)benzenethiol is a sulfur-containing aromatic compound featuring a 2-methylpropoxy substituent at the meta position relative to the thiol group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of thioether derivatives and metal-chelating ligands. The thiol functionality allows for facile conjugation with electrophiles or metal surfaces, while the branched alkoxy group enhances solubility in organic solvents and influences steric properties. Its stability under controlled conditions and selective reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is required. Handling should follow standard thiol precautions due to its potential odor and sensitivity to oxidation.
3-(2-methylpropoxy)benzenethiol structure
1378822-45-7 structure
商品名:3-(2-methylpropoxy)benzenethiol
CAS番号:1378822-45-7
MF:C10H14OS
メガワット:182.282561779022
MDL:MFCD14582802
CID:5208739

3-(2-methylpropoxy)benzenethiol 化学的及び物理的性質

名前と識別子

    • 3-(2-methylpropoxy)benzenethiol
    • MDL: MFCD14582802
    • インチ: 1S/C10H14OS/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3
    • InChIKey: FPWVYESWUWFLON-UHFFFAOYSA-N
    • ほほえんだ: C1(S)=CC=CC(OCC(C)C)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3

3-(2-methylpropoxy)benzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB434825-1 g
3-iso-Butoxythiophenol; .
1378822-45-7
1g
€1621.80 2023-06-16
abcr
AB434825-1g
3-iso-Butoxythiophenol; .
1378822-45-7
1g
€1621.80 2025-02-21

3-(2-methylpropoxy)benzenethiol 関連文献

3-(2-methylpropoxy)benzenethiolに関する追加情報

3-(2-Methylpropoxy)benzenethiol (CAS No. 1378822-45-7): A Versatile Aromatic Thiol for Advanced Applications

In the realm of specialty chemicals, 3-(2-methylpropoxy)benzenethiol (CAS No. 1378822-45-7) stands out as a high-value aromatic thiol with broad utility in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure—combining a benzenethiol core with a 2-methylpropoxy side chain—confers exceptional reactivity and solubility, making it a sought-after intermediate for researchers and industrial chemists alike. This article delves into its properties, synthesis, and cutting-edge applications while addressing trending topics like green chemistry, drug discovery, and functional materials.

The compound’s systematic name, 3-(2-methylpropoxy)benzenethiol, reflects its IUPAC nomenclature, while its CAS registry number (1378822-45-7) ensures unambiguous identification in global databases. Users frequently search for variants like "3-isobutoxybenzenethiol" or "thiophenol derivatives for catalysis," highlighting its relevance in niche chemical queries. Its electron-rich thiol group enables facile conjugation with metals and polymers, aligning with the growing demand for sustainable catalysts and bio-compatible coatings.

Synthetically, 1378822-45-7 is typically prepared via nucleophilic substitution of 3-bromothiophenol with 2-methylpropanol under controlled conditions. Recent advancements in microwave-assisted synthesis and flow chemistry have optimized its production, reducing energy consumption—a key concern in green chemistry discussions. Analytical techniques like HPLC and NMR confirm its high purity (>98%), critical for applications in high-throughput screening and precision medicine.

In pharmaceuticals, this compound serves as a building block for small-molecule inhibitors targeting enzymes like kinases and proteases. Its lipophilic side chain enhances membrane permeability, a hot topic in drug delivery optimization. Meanwhile, material scientists exploit its thiol group for self-assembled monolayers (SAMs) on gold nanoparticles—an area trending in nanomedicine and sensor development.

Environmental and regulatory aspects are also pivotal. Unlike restricted thiols, 3-(2-methylpropoxy)benzenethiol complies with major chemical inventories (e.g., TSCA, REACH), making it a safer alternative for industrial scale-ups. Searches for "non-toxic thiol alternatives" or "biodegradable aromatic compounds" underscore its alignment with eco-friendly trends.

Looking ahead, the demand for 1378822-45-7 is projected to rise, driven by innovations in photoresist materials for electronics and click chemistry applications. Its balance of reactivity and stability positions it as a cornerstone in next-gen chemical design—answering the call for smarter, sustainable solutions.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1378822-45-7)3-(2-methylpropoxy)benzenethiol
A1126553
清らかである:99%
はかる:1g
価格 ($):961.0